molecular formula C18H19FN4O2S B11018440 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11018440
M. Wt: 374.4 g/mol
InChI Key: KTCWDGPNKIMBAI-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a cyclobutyl group at position 5 and a pyrrolidine-3-carboxamide moiety modified by a 4-fluorobenzyl group at position 1.

Properties

Molecular Formula

C18H19FN4O2S

Molecular Weight

374.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H19FN4O2S/c19-14-6-4-11(5-7-14)9-23-10-13(8-15(23)24)16(25)20-18-22-21-17(26-18)12-2-1-3-12/h4-7,12-13H,1-3,8-10H2,(H,20,22,25)

InChI Key

KTCWDGPNKIMBAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)CC4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure that includes a thiadiazole ring, a pyrrolidine moiety, and a fluorobenzyl group. The presence of these functional groups contributes to its biological activity and potential as a therapeutic agent.

Molecular Formula

  • Molecular Formula: C15_{15}H16_{16}N4_{4}S1_{1}O2_{2}

Structural Representation

The structural representation can be summarized as follows:

ComponentDescription
ThiadiazoleCore heterocyclic structure
PyrrolidineContains the oxo group and carboxamide functionality
FluorobenzylSubstituent that may enhance biological activity

Antimicrobial Activity

Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds containing thiadiazole rings are effective against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

Research has shown that thiadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis. For instance, compounds similar to this compound have demonstrated an IC50_{50} value in the low micromolar range against this pathogen .

Anticancer Potential

Thiadiazole derivatives are also being explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways.

Research Findings

A review of literature indicates that certain thiadiazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing cell cycle arrest. The exact mechanisms often involve the activation of caspases and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, thiadiazole derivatives have demonstrated anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The anti-inflammatory action is believed to occur through the inhibition of NF-kB signaling pathways, which play a crucial role in mediating inflammatory responses .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityTo be determined
Half-lifeTo be determined
MetabolismLiver microsomal stability studies required

Preliminary studies on similar compounds suggest favorable metabolic stability and bioavailability profiles, which are critical for their efficacy as therapeutic agents .

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Ring

The thiadiazole ring’s substitution pattern significantly influences physicochemical properties and bioactivity:

Compound Name Thiadiazole Substituent Pyrrolidine Substituent Molecular Weight Key Physical Properties Reference
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide (Target) Cyclobutyl 4-Fluorobenzyl ~366.41* Not reported N/A
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Isopropyl 4-Fluorophenyl ~361.39 Not reported
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide Methyl 4-Fluorobenzyl ~336.36 Not reported
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Cyclohexyl 4-Fluorophenyl 388.46 Not reported

Key Observations :

  • Cyclobutyl vs.
  • Methyl vs. Cyclobutyl : The methyl-substituted analog (MW 336.36) is smaller and less lipophilic than the cyclobutyl variant, which may alter solubility and binding kinetics .

Variations in the Pyrrolidine Substituent

The nature of the substituent on the pyrrolidine ring modulates electronic and steric effects:

  • 4-Fluorobenzyl vs. 4-Fluorophenyl : The target compound’s 4-fluorobenzyl group introduces a flexible benzyl spacer, whereas the 4-fluorophenyl analog () lacks this spacer. This difference could influence interactions with hydrophobic binding pockets in biological targets .
  • Comparison with Imidazolidinone Derivatives: describes a related compound with an imidazolidinone core instead of pyrrolidine. The imidazolidinone’s rigid, planar structure may confer distinct hydrogen-bonding capabilities compared to the more flexible 5-oxopyrrolidine .

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